

# N-Phthaloyl-DL-Methionine: A Technical Guide to Potential Research Applications

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#### **Abstract**

**N-Phthaloyl-DL-methionine**, a derivative of the essential amino acid methionine, presents a compelling subject for research and development across multiple scientific disciplines. The introduction of the phthaloyl group to the methionine structure offers a strategic modification that can modulate its biological activity and create new therapeutic and industrial opportunities. This technical guide consolidates the available scientific information on **N-Phthaloyl-DL-methionine** and related N-Phthaloyl amino acid derivatives, providing a comprehensive overview of its synthesis, potential biological activities, and prospective research applications. While direct extensive research on **N-Phthaloyl-DL-methionine** is emerging, this document extrapolates potential applications based on studies of analogous compounds, paving the way for future investigations in oncology, inflammatory diseases, and environmental science.

### Introduction

Methionine is a crucial sulfur-containing amino acid integral to numerous metabolic processes, including protein synthesis, methylation reactions, and the production of antioxidants like glutathione.[1][2] The modification of its amino group with a phthaloyl moiety results in **N-Phthaloyl-DL-methionine**, a compound with altered physicochemical properties that may unlock novel biological functions. The phthaloyl group can serve as a protective group in peptide synthesis and has been shown to influence the pharmacological properties of parent molecules.[1] This guide explores the synthesis of this compound and delves into its potential



as an anticancer agent, an immunomodulator, and a chelating agent, drawing parallels from research on structurally similar N-Phthaloyl amino acids.

## **Chemical Properties and Synthesis**

**N-Phthaloyl-DL-methionine** is characterized by the presence of a phthalimide group attached to the nitrogen atom of DL-methionine. This modification increases its steric bulk and alters its polarity, which can significantly impact its interaction with biological targets.

Table 1: Physicochemical Properties of N-Phthaloyl-DL-

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Property	Value	Reference
Molecular Formula	C13H13NO4S	[3]
Molecular Weight	279.31 g/mol	[3]
Appearance	White crystalline powder	[4]
Melting Point	90-92 °C (for N- Carbethoxyphthalimide, a related precursor)	[5]
Solubility	Soluble in DMF, benzene, and chloroform (for N-Carbethoxyphthalimide)	[3]

## **Experimental Protocols for Synthesis**

Two primary methods for the synthesis of N-Phthaloyl amino acids, including **N-Phthaloyl-DL-methionine**, have been reported.

Method 1: Synthesis using Phthalic Anhydride in Glacial Acetic Acid

This method involves the direct condensation of the amino acid with phthalic anhydride.

 Materials: Phthalic anhydride, DL-methionine, Glacial acetic acid, 10% Hydrochloric acid, Ethanol, Water, Diethyl ether.



#### • Procedure:

- A mixture of 25 mmol of phthalic anhydride and 25 mmol of DL-methionine is refluxed in
   20 ml of glacial acetic acid for 5-7 hours.
- The solvent is removed under reduced pressure to obtain an oily residue.
- 15 ml of water is added to the residue, and the mixture is acidified with 10% HCl and refluxed for 1 hour.[6]
- After cooling, the mixture is extracted with a 1:4 ether-water solution.
- The resulting precipitate is filtered, recrystallized from an ethanol-water mixture, and dried to yield N-Phthaloyl-DL-methionine.

Method 2: Synthesis using N-Carboethoxy Phthalimide (Mild Conditions)

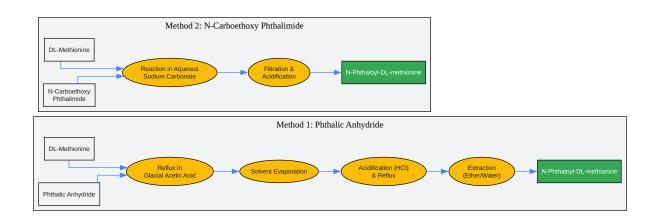
This method is advantageous as it proceeds under milder conditions, which can be crucial for preserving the stereochemistry of the amino acid.

- Materials: N-Carboethoxy phthalimide, DL-methionine, Sodium carbonate decahydrate,
   Water.
- Procedure for N-Carboethoxy Phthalimide Synthesis:
  - Dissolve 3-Hydroxy-1H-isoindol-1-one (7.36 g, 50.00 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL) and add triethylamine (TEA, 9 mL, 65.00 mmol).[4]
  - Cool the reaction system to 0 °C and slowly add ethyl chloroformate (5.7 mL, 60.00 mmol) dropwise.[4]
  - Stir the reaction mixture at room temperature for 2 hours and then pour it into ice water.[4]
  - Collect the precipitate by filtration, wash with cold water, and dry to obtain Nethoxycarbonylphthalimide.[4]
- Procedure for **N-Phthaloyl-DL-methionine** Synthesis:



- To 30 ml of water at 17°-20°C, add 0.02 mole of DL-methionine, 0.02 mole of sodium carbonate decahydrate, and 4.5 gm of N-carboethoxy phthalimide.
- Stir the mixture for approximately 15 minutes.
- Filter the solution and acidify the filtrate.
- The resulting precipitate of N-Phthaloyl-DL-methionine is then collected, crystallized from water, and dried.

### **Synthesis Workflow Diagram**



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Figure 1: Synthesis workflows for **N-Phthaloyl-DL-methionine**.

## **Potential Research Applications**



While specific studies on **N-Phthaloyl-DL-methionine** are limited, research on other N-Phthaloyl amino acids provides a strong basis for inferring its potential applications.

## **Anticancer Activity**

The phthalimide moiety is a well-known pharmacophore present in several anticancer drugs. Research on novel amino acid and peptide derivatives based on phthaloyl chloride has shown promising cytotoxic activity against human cancer cell lines.

A study on Nα-phthaloyl-bis-[amino acid] derivatives demonstrated notable cytotoxic activity against the human colon (CaCo-2) cancer cell line.[7] Molecular docking studies suggested that these compounds bind favorably within the active site of the EGFR enzyme, indicating a potential mechanism of action.[7]

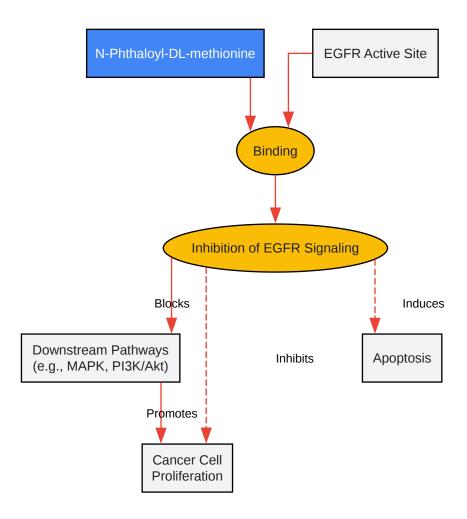
Table 2: Cytotoxicity of Phthaloyl-Amino Acid Derivatives against CaCo-2 Cancer Cell Line

Compound	IC50 (μM)	Reference
Compound 12	13.26	[8]
Compound 16	54.55	[8]
5-Fluorouracil (Control)	13.43	[8]

Given that methionine metabolism is often dysregulated in cancer, **N-Phthaloyl-DL-methionine** could potentially interfere with cancer cell growth by targeting methionine-dependent pathways.

## **Proposed Anticancer Mechanism of Action**





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Figure 2: Inferred anticancer mechanism via EGFR inhibition.

### **Anti-inflammatory and Immunomodulatory Effects**

A series of N-phthaloyl amino acids have been synthesized and evaluated for their anti-inflammatory and immunomodulatory properties.[9] Several of these compounds demonstrated significant inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF- $\alpha$ ), and interleukin-1 beta (IL-1 $\beta$ ) production in murine cells, without significant cytotoxicity.[9]

Table 3: Immunomodulatory Activity of N-Phthaloyl Amino Acid Derivatives

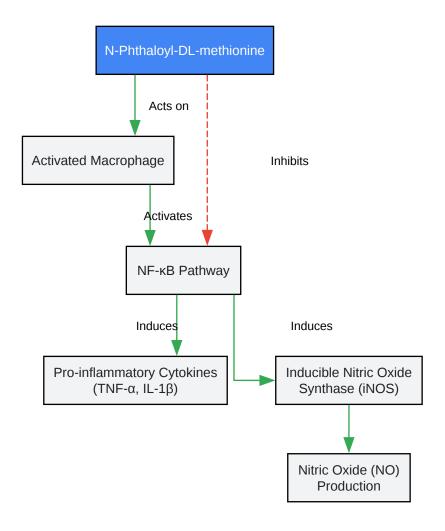


Compound	Inhibition of NO Production (%)	Inhibition of TNF-α Production (%)	Inhibition of IL-1β Production (%)	Reference
2a (Phthaloyl- glycine)	Moderate	Significant	Significant	[9]
2g (Phthaloyl- phenylalanine)	Strong	Significant	Significant	[9]
2h (Phthaloyl- tryptophan)	Strong	Significant	Significant	[9]

These findings suggest that **N-Phthaloyl-DL-methionine** could also possess anti-inflammatory and immunomodulatory activities, making it a candidate for research in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

## **Proposed Anti-inflammatory Signaling Pathway**





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Figure 3: Inferred anti-inflammatory mechanism via NF-kB inhibition.

### **Metal Chelation and Environmental Remediation**

Amino acids are known to be effective chelating agents for metal ions. The presence of both a carboxylate group and a nitrogen atom allows them to form stable complexes with various metals. The phthaloyl group in **N-Phthaloyl-DL-methionine** could potentially modulate this chelating ability. Research has shown that amino acids can be used to enhance the phytoremediation of rare earth elements by acting as chelators.[10]

While no specific quantitative data for the metal chelation capacity of **N-PhthaloyI-DL-methionine** was found, studies on N-protected amino acid complexes with various metal ions (Cu(II), Ag(I), Cd(II), Hg(II), and Pb(II)) have been conducted, confirming the coordination of the metal ions through the carboxylic group.[1] This suggests that **N-PhthaloyI-DL-methionine** 



could be investigated for its potential in heavy metal detoxification and environmental remediation.

## **Chelation Experimental Workflow**



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Figure 4: General workflow for evaluating metal chelation.

#### **Future Directions and Conclusion**

**N-Phthaloyl-DL-methionine** is a molecule with significant untapped research potential. The preliminary evidence from related N-Phthaloyl amino acids suggests promising avenues for investigation in oncology, immunology, and environmental science. Future research should focus on:

- Quantitative analysis of the anticancer activity of N-Phthaloyl-DL-methionine against a
  panel of cancer cell lines and in vivo tumor models.
- Detailed investigation of its immunomodulatory effects, including its impact on various immune cell populations and cytokine profiles.
- Comprehensive studies on its metal-chelating properties to determine its binding affinities for different heavy metals and its efficacy in remediation applications.
- Elucidation of the specific signaling pathways modulated by N-Phthaloyl-DL-methionine to understand its mechanisms of action at a molecular level.

In conclusion, this technical guide provides a foundational overview for researchers and drug development professionals interested in exploring the potential of **N-PhthaloyI-DL-**



**methionine**. While further dedicated research is necessary to fully characterize its properties, the existing data on analogous compounds strongly supports its promise as a versatile molecule with a wide range of potential applications.

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